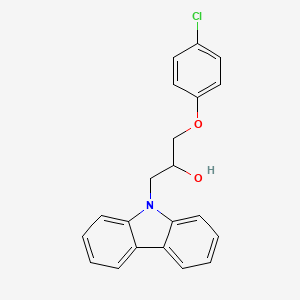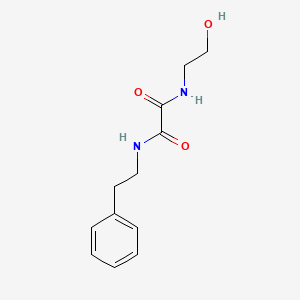![molecular formula C9H13N3O2S B5107912 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Methylene Blue (MB), is a synthetic compound with a blue-green color. It has been widely used in various scientific research applications due to its unique properties and characteristics. MB has been used as a dye, a redox indicator, and a photosensitizer, and it has also been found to have potential therapeutic applications.
作用機序
The mechanism of action of MB is complex and multifaceted. It has been found to interact with various cellular components, including proteins, nucleic acids, and membranes. MB can act as an electron donor or acceptor, depending on the redox potential of the system. It can also generate reactive oxygen species (ROS) under certain conditions, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
MB has been found to have various biochemical and physiological effects on cells and tissues. It can inhibit the activity of various enzymes, including monoamine oxidase and nitric oxide synthase. It can also modulate the expression of various genes involved in cellular processes, including apoptosis and inflammation. MB has been found to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
MB has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf-life. MB can be used in a wide range of assays and experiments, including those involving redox reactions, photosensitization, and histology. However, there are also limitations to the use of MB in lab experiments. It can be toxic to cells at high concentrations and can interfere with certain assays and experiments. It can also generate ROS, which can cause oxidative damage to cells.
将来の方向性
There are several future directions for the use of MB in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MB has been found to have neuroprotective effects and can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are involved in the pathogenesis of these diseases. Another area of interest is its potential use in cancer therapy. MB has been found to have anti-tumor effects and can sensitize cancer cells to radiation and chemotherapy. Finally, MB has potential applications in the field of infectious diseases, including its use as an antimicrobial agent and in the treatment of viral infections.
Conclusion:
In conclusion, 5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione Blue is a synthetic compound with a wide range of scientific research applications. It can be synthesized through various methods and has unique properties and characteristics. MB has been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. While there are limitations to its use in lab experiments, MB has several advantages and remains a valuable tool for researchers. Further research is needed to fully understand the mechanisms of action of MB and its potential applications in various fields.
合成法
MB can be synthesized through various methods, including the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite, the oxidation of leucomethylene blue with ferric chloride, and the oxidation of N,N-dimethyl-p-phenylenediamine with ferric chloride. The most commonly used method for synthesizing MB is the reduction of N,N-dimethyl-p-phenylenediamine with sodium nitrite.
科学的研究の応用
MB has been used in various scientific research applications due to its unique properties. It has been used as a redox indicator in biochemical assays, a photosensitizer in photodynamic therapy, and a dye in histology and microbiology. MB has also been found to have potential therapeutic applications, including its use in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
特性
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-5(2)10-4-6-7(13)11-9(15)12-8(6)14/h4-5H,3H2,1-2H3,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSOPQNVLRKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(NC(=S)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)
![N-{1-[1-(2-adamantyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107859.png)
![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
![2-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5107913.png)
![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B5107918.png)
![N-(2-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5107919.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate](/img/structure/B5107932.png)
